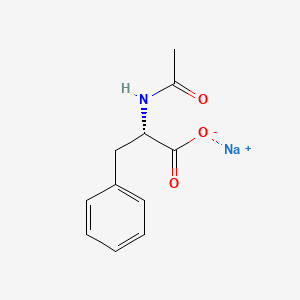
N-Acetylphenylalanine sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Afalanine sodium can be synthesized through the amidomalonate synthesis method. This involves the amination of alpha-bromocarboxylic acids, which are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting bromoacids are then aminated to form alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, solid hydrated alkali metal salts of amino acids, including Afalanine sodium, are prepared by intimately contacting fine particles of the amino acid with sodium hydroxide in a substantially dry solid state. The reaction may be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide .
化学反応の分析
Types of Reactions
Afalanine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afalanine sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Afalanine sodium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential antidepressant properties and its use in the formulation of novel pharmaceuticals.
Industry: Utilized in the production of artificial sweeteners and as a component in various industrial processes
作用機序
Afalanine sodium exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in the body, influencing metabolic pathways.
Pathways Involved: It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
類似化合物との比較
Afalanine sodium can be compared with other similar compounds, such as:
Alanine: A non-essential amino acid involved in protein synthesis and energy production.
Beta-Alanine: A non-proteogenic amino acid that acts as a precursor to carnosine synthesis and is used to improve exercise performance
Phenylalanine: An essential amino acid that serves as a building block for proteins and is involved in the production of neurotransmitters.
Afalanine sodium is unique due to its specific antidepressant properties and its role as a metabolite, distinguishing it from other amino acids and their derivatives.
特性
CAS番号 |
70461-63-1 |
|---|---|
分子式 |
C11H12NNaO3 |
分子量 |
229.21 g/mol |
IUPAC名 |
sodium;(2S)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1/t10-;/m0./s1 |
InChIキー |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




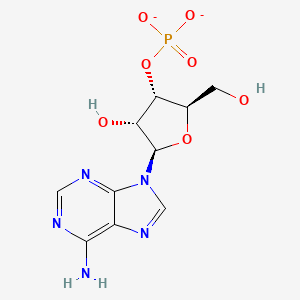
![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
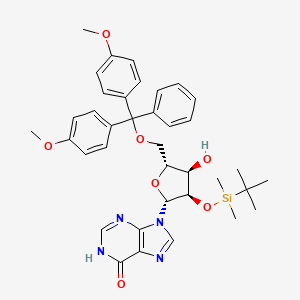
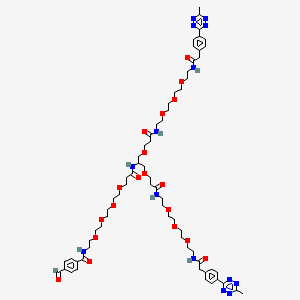
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

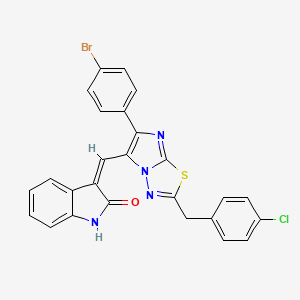
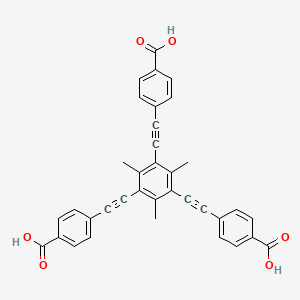
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
